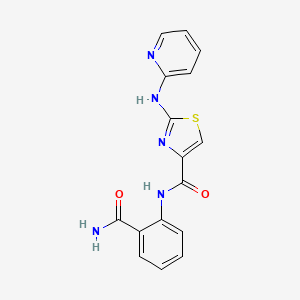
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to suppress the activation of T and B cells and has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide suppresses the activation of T and B cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In preclinical studies, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has also been shown to have some limitations, such as the potential for immunosuppression and the risk of infection.
Direcciones Futuras
There are several potential future directions for research on N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide. One area of interest is the use of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors with fewer side effects. Additionally, there is a need for further research on the long-term safety and efficacy of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide in clinical use.
Métodos De Síntesis
The synthesis of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 2-chloroacetyl chloride to yield N-(2-chloroacetyl)pyridin-2-amine. This intermediate is then reacted with 2-aminobenzoic acid to form N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)acetamide. The final step involves the reaction of this intermediate with thionyl chloride and potassium thiocyanate to yield N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In clinical trials, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-14(22)10-5-1-2-6-11(10)19-15(23)12-9-24-16(20-12)21-13-7-3-4-8-18-13/h1-9H,(H2,17,22)(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCNGMYUFZUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

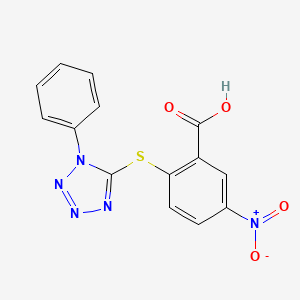
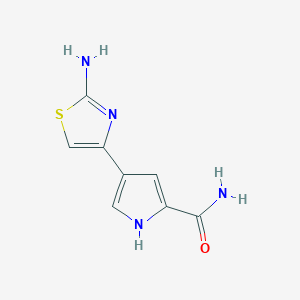
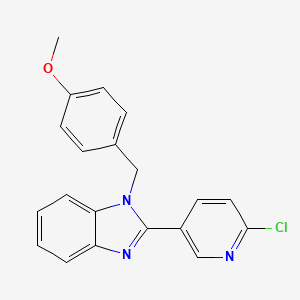
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)
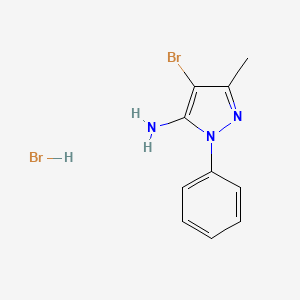
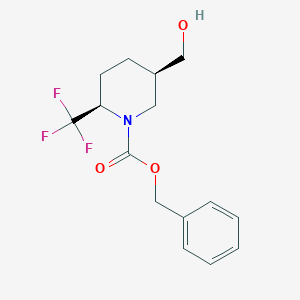
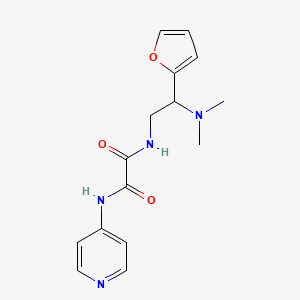
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)
![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)